molecular formula C11H9BF3K B7768179 potassium;trifluoro-(4-methylnaphthalen-1-yl)boranuide

potassium;trifluoro-(4-methylnaphthalen-1-yl)boranuide

Cat. No.: B7768179
M. Wt: 248.10 g/mol
InChI Key: YZIUPDNTOPJMOX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium (4-methyl-1-naphthalene)trifluoroborate can be synthesized through the reaction of 4-methyl-1-naphthalene with boron trifluoride in the presence of a potassium source. The reaction typically involves the use of an inert atmosphere and anhydrous conditions to prevent the hydrolysis of boron trifluoride. The reaction is carried out at low temperatures to ensure the stability of the trifluoroborate complex.

Industrial Production Methods

Industrial production of Potassium (4-methyl-1-naphthalene)trifluoroborate follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to optimize yield and purity. The final product is purified through recrystallization or other suitable purification techniques to achieve the desired quality for research applications.

Chemical Reactions Analysis

Types of Reactions

Potassium (4-methyl-1-naphthalene)trifluoroborate undergoes various types of chemical reactions, including:

    Substitution Reactions: The trifluoroborate group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The methyl group on the naphthalene ring can be oxidized to form corresponding alcohols or carboxylic acids.

    Reduction Reactions: The naphthalene ring can undergo reduction reactions to form dihydronaphthalene derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Substituted naphthalene derivatives with various functional groups.

    Oxidation Reactions: Alcohols, aldehydes, or carboxylic acids depending on the extent of oxidation.

    Reduction Reactions: Dihydronaphthalene derivatives.

Scientific Research Applications

Potassium (4-methyl-1-naphthalene)trifluoroborate is widely used in scientific research, particularly in the field of proteomics. Its applications include:

    Biology: Employed in the study of protein-ligand interactions and the development of new biochemical assays.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of boron-containing pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Potassium (4-methyl-1-naphthalene)trifluoroborate involves the interaction of the trifluoroborate group with various molecular targets. The trifluoroborate group can act as a Lewis acid, forming stable complexes with nucleophilic sites on proteins and other biomolecules. This interaction can modulate the activity of enzymes and other proteins, leading to changes in biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Potassium (4-methyl-1-naphthalene)trifluoroborate: Similar compounds include other trifluoroborate derivatives such as Potassium (4-methyl-2-naphthalene)trifluoroborate and Potassium (4-methyl-3-naphthalene)trifluoroborate.

    Boron-containing Compounds: Other boron-containing compounds like boronic acids and boronate esters share similar chemical properties and reactivity.

Uniqueness

Potassium (4-methyl-1-naphthalene)trifluoroborate is unique due to its specific structure, which combines the naphthalene ring with a trifluoroborate group. This combination imparts unique chemical and physical properties, making it a valuable reagent in various research applications. Its stability and reactivity under different conditions also distinguish it from other similar compounds.

Properties

IUPAC Name

potassium;trifluoro-(4-methylnaphthalen-1-yl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BF3.K/c1-8-6-7-11(12(13,14)15)10-5-3-2-4-9(8)10;/h2-7H,1H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZIUPDNTOPJMOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=C(C2=CC=CC=C12)C)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-](C1=CC=C(C2=CC=CC=C12)C)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BF3K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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